![molecular formula C22H15NO5 B2402445 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one CAS No. 35212-52-3](/img/structure/B2402445.png)
7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one”, related compounds have been synthesized using various methods. For instance, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
Scientific Research Applications
Photoreagents for Protein Crosslinking and Affinity Labeling
4-Nitrophenyl ethers, closely related to the core structure of 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds exhibit high reactivity with amines upon irradiation, which is a promising feature for developing bifunctional affinity reagents. Such compounds are especially useful for placing the p-nitrophenyl chromophore adjacent to a binding site without blocking it, indicating potential for targeted drug delivery systems and biochemical tagging (Jelenc, Cantor, & Simon, 1978).
Inhibition of Microsomal Enzymes
Derivatives of 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one have been studied as inhibitors of microsomal enzymes such as 4-nitroanisole demethylase and 7-ethoxycoumarin dealkylase. These compounds lead to the destruction of cytochrome P-450, indicating their potential application in studying enzyme inhibition and drug interactions (Mansuy, Battioni, Bartoli, & Mahy, 1985).
Valence Tautomerism Study
The study of valence tautomerism of compounds structurally similar to 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one, such as 7-phenyl-7-carbomethoxynorcaradiene, provides insights into thermodynamics and spectral analysis. This research enhances the understanding of the dynamic equilibrium between different structural forms, which is critical for designing responsive materials and sensors (Roberts & Hall, 1971).
Synthesis and Characterization of Mesogenic Materials
The synthesis and characterization of mesogenic materials based on 1,3,4-oxadiazole with nitro and methoxy substituents, including molecules closely related to 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one, have been explored. This research highlights the impact of electron-withdrawing and electron-donating groups on liquid crystalline behavior and thermal properties, contributing to the development of novel liquid crystal displays and optical devices (Abboud, Lafta, & Tomi, 2017).
Anti-Hepatic Cancer Activity
A novel curcumin congener structurally related to 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one has been synthesized and its anti-hepatic cancer activity has been studied. The compound showed promising results in combating hepatic cancer, suggesting the potential for developing new anticancer drugs (Srivastava, Gupta, Singh, Jafri, Arshad, & Banerjee, 2017).
Safety And Hazards
While there is no direct information available on the safety and hazards of “7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one”, related compounds such as “2-Methoxy-4-nitrophenyl isothiocyanate” are considered hazardous . They may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5/c24-22-19-11-10-18(27-13-15-6-8-17(9-7-15)23(25)26)12-21(19)28-14-20(22)16-4-2-1-3-5-16/h1-12,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMVMVDTJPFWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




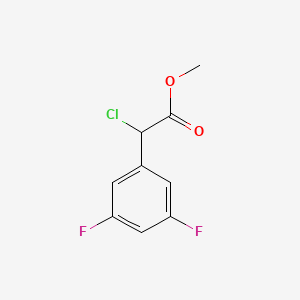
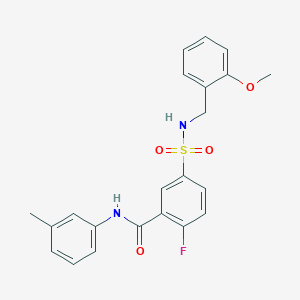
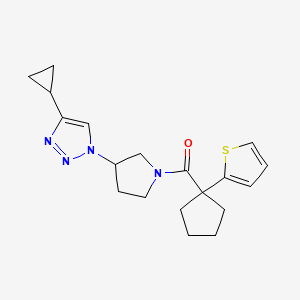
![N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2402371.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2402373.png)
![N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2402374.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B2402377.png)
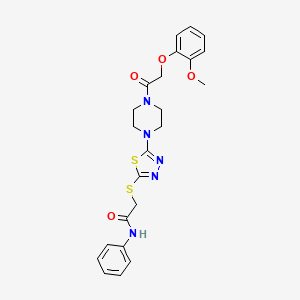
![3-(4-Chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2402379.png)
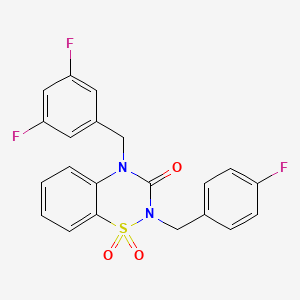
![N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2402381.png)
